N-[(1-aminocyclopentyl)methyl]acetamide
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Overview
Description
N-[(1-aminocyclopentyl)methyl]acetamide is a chemical compound with the molecular formula C8H16N2O. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminocyclopentyl group attached to a methylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclopentyl)methyl]acetamide typically involves the reaction of cyclopentylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Cyclopentylamine: reacts with in the presence of a base such as .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.
Scientific Research Applications
N-[(1-aminocyclopentyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-aminocyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(1-aminocyclopentyl)methyl]acetamide can be compared with other similar compounds, such as:
N-[(1-aminocyclohexyl)methyl]acetamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may result in different chemical and biological properties.
N-[(1-aminocyclopropyl)methyl]acetamide: The presence of a cyclopropyl group can lead to variations in reactivity and stability.
N-[(1-aminocyclobutyl)methyl]acetamide: The cyclobutyl group introduces different steric and electronic effects compared to the cyclopentyl group.
Properties
IUPAC Name |
N-[(1-aminocyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-6-8(9)4-2-3-5-8/h2-6,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYADNUNPAHPFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587684 |
Source
|
Record name | N-[(1-Aminocyclopentyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-32-3 |
Source
|
Record name | N-[(1-Aminocyclopentyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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